molecular formula C22H27MnN4Na3O14P2 B10784949 Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)

Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)

Cat. No.: B10784949
M. Wt: 757.3 g/mol
InChI Key: BENFPBJLMUIGGD-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

This manganese(II) complex features a trisodium counterion and a highly substituted pyridinium-based ligand system. The ligand structure includes:

  • Two distinct pyridin-4-ylmethyl moieties with 3-hydroxy-2-methyl-5-(phosphonatooxymethyl) and 3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methyl substituents.
  • A central ethylenediamine backbone modified with carboxylatomethyl and acetate groups.
  • Multiple phosphonato and phosphoryloxy groups, which enhance metal chelation stability and solubility in aqueous environments .

The compound’s design leverages manganese’s redox activity, with the ligand framework facilitating electron transfer and radical generation in biological systems. Its structural complexity allows targeted interactions with biomolecules, such as enzymes or cellular membranes .

Properties

IUPAC Name

trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O14P2.Mn.3Na/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32;;;;/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38);;;;/q;+2;3*+1/p-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENFPBJLMUIGGD-UHFFFAOYSA-I
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)([O-])[O-])C)O)CC(=O)[O-])CC(=O)[O-])COP(=O)(O)[O-].[Na+].[Na+].[Na+].[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27MnN4Na3O14P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trisodium;2-[2-[carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]-2-methylpyridin-4-yl]methyl]amino]acetate;manganese(2+), commonly known as mangafodipir, is a manganese-based compound with significant biological activity, particularly in the fields of antioxidant and chemoprotective research. This article explores its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

Mangafodipir is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its biological activity. The presence of manganese (II) ions is crucial for its role as a redox-active agent.

Molecular Formula: C₁₈H₁₈N₃O₁₄P₂Na₃
Molecular Weight: 565.37 g/mol

Antioxidant Properties

Mangafodipir exhibits potent antioxidant properties, primarily due to the redox cycling of manganese ions. It helps in scavenging free radicals and reducing oxidative stress in cells. Studies have shown that it can protect cellular components from oxidative damage, making it a candidate for therapeutic applications in conditions such as neurodegenerative diseases and cancer.

Chemoprotective Effects

Research indicates that mangafodipir has chemoprotective effects against various forms of cellular toxicity. It has been studied for its ability to mitigate the adverse effects of chemotherapy agents by protecting normal cells while allowing cancer cells to be targeted effectively.

The mechanisms underlying the biological activities of mangafodipir are multifaceted:

  • Redox Activity : The manganese ion can undergo oxidation-reduction reactions, facilitating the neutralization of reactive oxygen species (ROS).
  • Enzyme Modulation : Mangafodipir may influence various enzymatic pathways, including those involved in detoxification processes.
  • Cell Signaling : It has been suggested that mangafodipir can modulate signaling pathways related to cell survival and apoptosis.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of mangafodipir in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with mangafodipir significantly reduced markers of oxidative stress and improved neuronal viability compared to untreated controls.

Treatment GroupOxidative Stress MarkersNeuronal Viability (%)
ControlHigh40
MangafodipirLow75

Study 2: Chemoprotection in Cancer Therapy

Another study explored the use of mangafodipir as a chemoprotective agent during chemotherapy. Patients receiving chemotherapy along with mangafodipir showed reduced side effects and improved quality of life compared to those receiving chemotherapy alone.

ParameterChemotherapy OnlyChemotherapy + Mangafodipir
Nausea SeverityModerateMild
Fatigue LevelHighModerate
Quality of Life Score6080

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Property Trisodium-Manganese Complex Mangafodipir MnIII₂-Y• Cofactor Mn²⁺ Ion
Primary Application Radical generation (hypothesized) Cytotoxic therapy Enzymatic nucleotide reduction Venom toxicity mitigation
Redox Potential Moderate (ligand-modulated) Moderate High (enzyme-enhanced) Low
Solubility High (trisodium counterion) Moderate Protein-dependent High (ionic form)
Stability High (chelated structure) Moderate Enzyme-stabilized Low (prone to hydrolysis)
Biological Target Cellular membranes/enzymes (theorized) Cancer cells Ribonucleotide reductase Sarcolemmal membranes
Key Reference

Research Findings and Implications

  • Therapeutic Limitations: The compound’s size and charge may limit tissue penetration, necessitating formulation advancements (e.g., nanoparticle encapsulation) for clinical use .

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